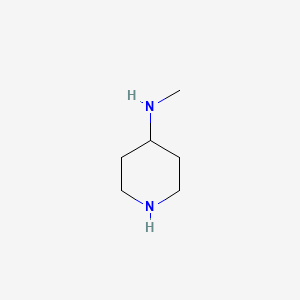

N-methylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620993 | |

| Record name | N-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45584-07-4 | |

| Record name | N-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-methylpiperidin-4-amine chemical properties and structure elucidation

An In-depth Technical Guide to N-methylpiperidin-4-amine: Chemical Properties, Synthesis, and Structure Elucidation

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound, also known as 4-amino-1-methylpiperidine, is a disubstituted piperidine derivative that holds significant importance as a versatile building block in modern medicinal chemistry. The piperidine ring is a common structural motif in many compounds active in the central nervous system (CNS).[1] The structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity to engage specific biological targets.[1] Its inherent drug-like properties, including a basic nitrogen that can enhance aqueous solubility and act as a key interaction point, make it an attractive starting point for the development of novel therapeutics.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 41838-46-4 | [2][3] |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [3][4] |

| Boiling Point | 62-64°C @ 1 mmHg | [3] |

| Density | 0.91 g/cm³ | [3] |

| Refractive Index | 1.4700 - 1.4740 | [3] |

| pKa (Predicted) | 9.92 ± 0.20 | [3] |

| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [5][6] |

| SMILES | CN1CCC(CC1)N | [6] |

Molecular Structure

The structure of this compound consists of a piperidine ring N-methylated at position 1 and substituted with a primary amine group at position 4.

Synthesis Pathway: Reductive Amination

A robust and common method for synthesizing this compound is the reductive amination of 1-methyl-4-piperidone. This approach is efficient and leverages commercially available starting materials.[4] The causality behind this choice is its directness; the ketone is directly converted to the desired primary amine in a single conceptual step (though practically it involves imine formation and subsequent reduction).

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add an ammonia source, such as ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

-

Expert Insight: Sodium cyanoborohydride is chosen because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, minimizing side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by slowly adding aqueous HCl (1M) until the pH is acidic (pH ~2) to decompose the excess reducing agent. Then, basify the solution with aqueous NaOH (e.g., 6M) to a pH > 12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4]

Structure Elucidation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Protocol 1: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Expected Outcome: The ESI-MS in positive ion mode is expected to show a prominent molecular ion peak [M+H]⁺ at m/z = 115, confirming the molecular weight of 114.19 g/mol .[4]

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: Acquire the spectrum using a neat liquid film on a salt plate (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

-

Expected Outcome: The IR spectrum provides a fingerprint of the molecule's functional groups.[7]

-

~3400-3250 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretch), characteristic of a primary amine (R-NH₂).

-

~2950-2800 cm⁻¹: C-H stretching from the aliphatic ring and methyl group.

-

~1650-1580 cm⁻¹: A sharp N-H bending (scissoring) vibration, confirming the primary amine.

-

~1250–1020 cm⁻¹: C-N stretching of the aliphatic amine.

-

~910-665 cm⁻¹: A strong, broad N-H wag, characteristic of primary and secondary amines.

-

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Analysis:

-

Rationale: Provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

Singlet (~2.2-2.3 ppm): 3 protons, corresponding to the N-CH₃ group.

-

Broad Singlet (variable, ~1.5-2.0 ppm): 2 protons, from the -NH₂ group. This peak's chemical shift is concentration-dependent and it can exchange with D₂O.

-

Multiplets (~1.8-3.0 ppm): 9 protons, corresponding to the complex, overlapping signals of the piperidine ring protons (CH and CH₂ groups). The complexity arises from axial and equatorial positions and their respective couplings.

-

-

-

¹³C NMR Analysis:

-

Rationale: Shows the number of unique carbon environments in the molecule.

-

Expected Signals: Due to the plane of symmetry passing through the nitrogen and C4, four distinct carbon signals are expected.

-

One signal for the N-CH₃ carbon.

-

One signal for the C4 carbon (bearing the NH₂ group).

-

One signal for the C2 and C6 carbons.

-

One signal for the C3 and C5 carbons.

-

-

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[8] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[3]

Conclusion

This compound is a foundational building block in pharmaceutical research, offering a synthetically tractable scaffold for creating diverse chemical libraries. A comprehensive understanding of its chemical properties, coupled with robust protocols for its synthesis and unambiguous structural verification, is paramount for its effective use. The multi-technique approach to structure elucidation described herein provides a self-validating system, ensuring the identity and purity of the material for subsequent applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of N-methylpiperidin-4-amine

Introduction

N-methylpiperidin-4-amine (CAS No: 41838-46-4), a disubstituted piperidine, is a crucial building block in contemporary medicinal chemistry.[1][2] The piperidine scaffold is a privileged structure in drug discovery, valued for its favorable pharmacokinetic profile and its ability to present substituents in precise three-dimensional orientations for optimal target engagement.[3] this compound, featuring both a tertiary amine within the ring and a primary exocyclic amine, offers multiple points for synthetic diversification, making it a versatile intermediate in the synthesis of a wide range of pharmacologically active agents, including those targeting the central nervous system.[1][2]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for predicting a molecule's behavior in biological systems, designing robust synthetic routes, and developing effective formulations. While experimentally determined data for this specific molecule are not exhaustively available in public literature, this guide synthesizes available information, predicted values from validated computational models, and expert analysis of closely related structural analogs to provide a reliable and practical resource. We will delve into the key parameters of pKa, lipophilicity (logP), and solubility, providing not only their values but also detailed, field-proven experimental protocols for their determination.

Core Physicochemical and Structural Data

A foundational understanding of this compound begins with its fundamental structural and physical characteristics. These properties are the primary determinants of its behavior in both chemical reactions and biological environments.

| Property | Value / Description | Source(s) |

| IUPAC Name | 1-methylpiperidin-4-amine | [4] |

| Synonyms | 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine | [5] |

| CAS Number | 41838-46-4 | [5] |

| Molecular Formula | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Melting Point | 203-207 °C | [5] |

| Boiling Point | 62-64 °C at 1 mmHg | [5] |

| Density | 0.91 g/mL | [5] |

| Predicted pKa | 9.92 ± 0.20 | [5] |

| Predicted logP | -0.1 | [4] |

Ionization Constant (pKa): A Gateway to Biological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses two basic nitrogen centers: the tertiary amine within the piperidine ring and the primary exocyclic amine. The pKa values quantify the acidity of their respective conjugate acids.

Due to the electron-donating nature of the alkyl groups, both amines are basic. The tertiary amine within the ring is expected to be slightly more basic than the primary amine. Computational models predict a pKa value of approximately 9.92 for the most basic center.[5] Understanding these pKa values is crucial, as they dictate the molecule's charge state and, consequently, its solubility and ability to cross biological membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[6][7] The following protocol is tailored for a diamine like this compound.

Causality in Experimental Design: The choice of a co-solvent like methanol may be necessary if the free base has limited aqueous solubility, although this is less likely for a small amine.[8] The use of an inert gas purge is critical to prevent the dissolution of atmospheric CO₂, which can react with the basic analyte and interfere with the titration curve.[6] Performing multiple titrations ensures the reproducibility and accuracy of the results.[6]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent system (e.g., 1:9 methanol/water) can be used.[8]

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[6]

-

-

Instrument Calibration:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[6]

-

-

Titration Procedure:

-

Place 20 mL of the this compound solution into a thermostatted titration vessel.

-

Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.

-

Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.[6]

-

Add 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has dropped significantly, passing through both equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points. For a diamine, two pKa values will be determined.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, plasma protein binding, and metabolic stability.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is more relevant.

Given its two amine groups, this compound is expected to be highly polar and have a low logP value. At physiological pH (7.4), where the amine groups will be significantly protonated, the logD value will be even lower, indicating a strong preference for the aqueous phase.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold standard for experimentally determining logP and logD values.[10][11] This protocol is designed to measure the logD of this compound at pH 7.4.

Causality in Experimental Design: Pre-saturating the n-octanol and aqueous buffer phases with each other is essential to ensure that the volumes of the phases do not change during the experiment due to mutual dissolution.[10] A 24-hour equilibration period allows the system to reach thermodynamic equilibrium, providing a true measure of the distribution coefficient.[10] Analysis by a sensitive and specific method like LC-MS is necessary to accurately quantify the analyte in each phase, especially when concentrations may be low.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

In a separatory funnel, mix equal volumes of n-octanol and pH 7.4 PBS. Shake vigorously for 1 hour and then allow the layers to separate completely overnight. These are your pre-saturated phases.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated PBS.

-

In a series of vials, add a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the analyte.

-

Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]

-

-

Phase Separation and Analysis:

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol (upper) and the PBS (lower) layers.

-

Quantify the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

-

Calculation:

-

Calculate the logD at pH 7.4 using the following equation: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )

-

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts drug absorption and formulation.[12] Poor solubility can be a major hurdle in drug development.[13] As a small, polar molecule with two basic centers that will be protonated at physiological pH, this compound is expected to have good aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound in a solvent.[14][15]

Causality in Experimental Design: Using an excess of the solid compound ensures that a saturated solution is formed and that the system is at equilibrium.[15] A 24-hour incubation period is generally sufficient to reach this equilibrium.[14] Filtration is a critical step to remove any undissolved solid before analysis, as suspended particles would lead to an overestimation of solubility.[12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for 24 hours to allow the solution to reach equilibrium.[14]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure that undissolved solid remains.

-

Filter the samples through a 0.45 µm filter to remove the undissolved solid.

-

-

Quantification:

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or µM.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric data are essential for the structural confirmation and identification of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the protons of the exocyclic amine group.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the N-methyl carbon, and the carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations.[16][17] The primary amine will typically show two bands in the 3300-3500 cm⁻¹ region.[16]

-

Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by α-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pathway for amines.[18][19]

Synthesis Overview: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of N-methyl-4-piperidone with ammonia. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used in reductive aminations. It is less reactive towards the starting ketone or aldehyde than other hydride reagents, which minimizes side reactions. The choice of an appropriate solvent is crucial to dissolve the reactants and facilitate the reaction.

Caption: General workflow for the synthesis of this compound via reductive amination.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[20][21]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21] Avoid contact with skin and eyes and prevent the formation of aerosols.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[5]

Conclusion

This compound is a foundational building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is indispensable for its effective application. This guide has provided a detailed overview of its key characteristics, including pKa, logD, and aqueous solubility, substantiated by field-proven experimental protocols. By elucidating the causality behind experimental choices and providing step-by-step methodologies, this document serves as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the pursuit of novel therapeutics. The integration of predicted data with established analytical principles offers a robust framework for anticipating the behavior of this versatile molecule in both synthetic and biological contexts.

References

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. enamine.net [enamine.net]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. enamine.net [enamine.net]

- 13. evotec.com [evotec.com]

- 14. benchchem.com [benchchem.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. tcichemicals.com [tcichemicals.com]

- 21. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of the N-methylpiperidin-4-amine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of N-methylpiperidin-4-amine

This compound is a foundational building block in medicinal chemistry and drug development. As a disubstituted piperidine, its structure is a common motif in a vast array of biologically active compounds, particularly those targeting the central nervous system. The molecule features a tertiary amine within the piperidine ring and a primary amine at the C4 position. This dual-functionality provides a versatile scaffold for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This guide offers a comprehensive, field-proven approach to the synthesis, purification, and analytical characterization of this compound, tailored for researchers and drug development professionals.

Strategic Synthesis: Reductive Amination as the Method of Choice

While several synthetic routes to this compound exist, one of the most direct, efficient, and scalable methods is the reductive amination of 1-methyl-4-piperidone. This one-pot reaction is favored for its operational simplicity and avoidance of harsh reagents or intermediate isolation steps, which can be cumbersome.[1]

The core principle of this reaction involves the condensation of a ketone (1-methyl-4-piperidone) with an ammonia source to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a selective hydride agent to yield the target primary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity and tolerance of mildly acidic conditions that facilitate imine formation.[2]

Caption: Reductive amination pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable lab-scale synthesis via reductive amination. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3][4]

Materials:

-

1-Methyl-4-piperidone (1.0 eq)

-

Ammonium acetate (NH₄OAc) (3.0 - 5.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-methyl-4-piperidone (1.0 eq) and ammonium acetate (3.0-5.0 eq). Dissolve the solids in anhydrous DCE or DCM (to make an approx. 0.2 M solution of the ketone).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The use of excess ammonium acetate helps to drive the equilibrium towards the formation of the iminium intermediate.

-

Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any effervescence and exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound, a liquid or low-melting solid, can be purified by vacuum distillation or by column chromatography on silica gel if necessary.

Comprehensive Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust validation of the molecular structure.

Caption: Workflow for the characterization of synthesized product.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol [5] |

| Monoisotopic Mass | 114.1157 u[5] |

| ¹H NMR (CDCl₃) | δ ~2.8-3.0 (m, 2H), ~2.6-2.8 (m, 1H), ~2.2 (s, 3H, N-CH₃), ~1.8-2.0 (m, 2H), ~1.4-1.6 (m, 4H, includes NH₂), ~1.2-1.4 (m, 2H). Note: NH₂ signal is broad and D₂O exchangeable.[6] |

| ¹³C NMR (CDCl₃) | δ ~55-57 (N-CH₂), ~50-52 (C4-CH), ~46-48 (N-CH₃), ~35-37 (C3/C5-CH₂). (Predicted values based on analogous structures). |

| FT-IR (neat) | 3350-3250 cm⁻¹ (N-H stretch, two bands for primary amine), 2930-2800 cm⁻¹ (C-H stretch), 1650-1580 cm⁻¹ (N-H bend), 1250-1020 cm⁻¹ (C-N stretch).[7] |

| Mass Spec. (EI) | m/z (%) = 114 (M+), 99, 84, 70, 57, 42. |

Interpreting the Data:

-

NMR Spectroscopy: The ¹H NMR spectrum is the most informative tool for structural elucidation. The presence of the N-CH₃ singlet and the integration of the piperidine ring protons confirm the basic carbon skeleton. The disappearance of the NH₂ signal upon shaking with D₂O is a definitive test for this functional group. ¹³C NMR confirms the number of unique carbon environments.[6]

-

FT-IR Spectroscopy: The presence of two distinct bands in the 3350-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric N-H stretching modes.[7] The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the complete reduction of the starting ketone.

-

Mass Spectrometry: The molecular ion peak at m/z 114 confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₄N₂) with high accuracy.[5]

Safety and Handling

This compound is a chemical that requires careful handling.

-

Handling: Always work in a well-ventilated area or fume hood. Wear suitable protective clothing, including gloves and safety goggles.[3] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][8]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.[3][4]

Conclusion

This guide provides a robust and validated framework for the synthesis and characterization of this compound. The reductive amination of 1-methyl-4-piperidone stands out as a highly effective and reliable synthetic strategy. By coupling this protocol with a thorough analytical characterization workflow, researchers can confidently produce and validate this critical chemical building block for applications in pharmaceutical research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Methylpiperidin-4-amine | C6H14N2 | CID 21090445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Guide to the Spectral Analysis of N-methylpiperidin-4-amine

Introduction: The Imperative of Structural Verification

N-methylpiperidin-4-amine, a bifunctional cyclic amine, serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a saturated piperidine ring with both a tertiary amine (the N-methyl group) and a primary amine at the 4-position, imparts unique chemical properties.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development endeavor utilizing this compound. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive, detailed fingerprint of the molecule's atomic arrangement and connectivity.

This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecule's structure and its spectral output, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

To understand the spectral data, we must first consider the molecule's structure, which contains several distinct proton and carbon environments. The piperidine ring exists in a dynamic chair conformation, leading to chemically distinct axial and equatorial positions for the ring protons.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Fundamental Principles of NMR

NMR operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can align with or against the field. The energy required to "flip" them from the lower-energy alignment to the higher-energy state corresponds to radio frequencies. This energy is highly sensitive to the local electronic environment, allowing us to distinguish between non-equivalent nuclei in a molecule.

Experimental Protocol for NMR Analysis

A validated protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will cause the labile N-H protons to exchange with deuterium, making them disappear from the ¹H spectrum, which can be a useful diagnostic tool.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters: Acquire data with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Acquire broadband-decoupled data with 1024-2048 scans, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is predicted to show several distinct signals corresponding to the N-methyl group, the amine protons, the C4 methine proton, and the piperidine ring methylene protons. Due to the chair conformation, the axial and equatorial protons on a given carbon are diastereotopic and thus chemically non-equivalent, often resulting in complex multiplets.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amine) | 1.0 - 2.0 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. |

| Ring CH₂ (Axial, C2/C6) | ~2.0 - 2.2 | Multiplet | 2H | Deshielded by adjacent tertiary amine. |

| Ring CH₂ (Axial, C3/C5) | ~1.4 - 1.6 | Multiplet | 2H | Typical aliphatic region. |

| Ring CH₂ (Equatorial, C3/C5) | ~1.7 - 1.9 | Multiplet | 2H | Typically downfield of corresponding axial protons. |

| N-CH₃ (Methyl) | ~2.2 - 2.3 | Singlet | 3H | Singlet due to no adjacent protons. Deshielded by nitrogen. |

| Ring CH (C4) | ~2.6 - 2.8 | Multiplet | 1H | Deshielded by the adjacent primary amine. |

| Ring CH₂ (Equatorial, C2/C6) | ~2.8 - 3.0 | Multiplet | 2H | Deshielded by adjacent tertiary amine. |

Expert Insights: The signals for the C2/C6 and C3/C5 protons are presented as multiplets. This is because each proton is coupled to its geminal partner and the vicinal protons on the adjacent carbon. The exact appearance will depend on the coupling constants (J-values), which are conformation-dependent. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[4]

¹³C NMR Spectral Analysis: A Predictive Approach

In a broadband-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak.[5][6] this compound has four such environments due to the molecule's symmetry.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4 | 48 - 52 | Attached to the primary amine group (-NH₂). |

| C3 / C5 | 32 - 36 | Standard aliphatic piperidine carbons. |

| C2 / C6 | 55 - 60 | Adjacent to the tertiary N-methyl group, causing a downfield shift. |

| N-CH₃ | 45 - 48 | N-alkyl group, significantly deshielded by the nitrogen atom. |

Expert Insights: The chemical shifts are influenced by the electronegativity of the attached atoms. The carbons directly bonded to nitrogen (C2, C6, and the N-CH₃) are shifted significantly downfield (to a higher ppm value) compared to the C3 and C5 carbons. This predictable electronic effect is a powerful tool for spectral assignment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[8]

Core Principles: Identifying Functional Groups

Different types of bonds (e.g., N-H, C-H, C-N) vibrate at characteristic frequencies. By identifying the wavenumbers (cm⁻¹) of absorption peaks in an IR spectrum, we can deduce the functional groups present in the molecule.

Experimental Protocol for IR Analysis

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film (neat sample).

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by averaging 32-64 scans over a range of 4000-400 cm⁻¹.

Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by features characteristic of a primary amine and saturated alkyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (Asymmetric & Symmetric) | 3350 - 3250 | Medium | Diagnostic for a primary amine (-NH₂). Two distinct peaks are expected.[9][10] |

| C-H Stretch (Aliphatic) | 2950 - 2800 | Strong | Indicates the presence of sp³ C-H bonds in the piperidine ring and methyl group. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Confirms the presence of the primary amine group.[10] |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Corresponds to the stretching of the C-N bonds of both the primary and tertiary amines. |

Expert Insights: The most telling feature is the pair of peaks in the 3350-3250 cm⁻¹ region. Secondary amines (R₂NH) show only one peak here, while tertiary amines (R₃N) show none. The presence of two bands is therefore conclusive evidence for the -NH₂ group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Principles of Ionization and Fragmentation

In a technique like Electron Ionization (EI), the sample is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and characteristic of the molecule's structure.

Experimental Protocol for MS Analysis

-

Sample Introduction: Inject a dilute solution of the analyte into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion port.

-

Ionization: Utilize an appropriate ionization source. Electron Ionization (EI) is common for volatile, low-molecular-weight compounds and yields rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that typically produces a protonated molecule, [M+H]⁺, and is useful for confirming the molecular weight.[11]

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Elucidating the Fragmentation Pathway

The molecular formula of this compound is C₆H₁₄N₂. Its monoisotopic mass is 114.12 Da.[1] Therefore, the molecular ion (M⁺•) in an EI spectrum is expected at m/z = 114.

The most characteristic fragmentation pathway for N-alkyl piperidines is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[11][12][13] This process results in the formation of a stable, resonance-stabilized iminium ion.

References

- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: An In-depth Technical Guide to N-methylpiperidin-4-amine in Medicinal Chemistry

Introduction: The Privileged Nature of the Piperidine Scaffold and the Unique Contribution of N-methylpiperidin-4-amine

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of clinically successful drugs.[1] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations make it an invaluable component in the design of ligands for a multitude of biological targets.[1] Among the vast landscape of piperidine-containing building blocks, this compound has emerged as a particularly versatile and impactful structural motif.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and multifaceted roles in medicinal chemistry, with a focus on its application in central nervous system (CNS) drug discovery. Through an in-depth analysis of structure-activity relationships (SAR) and case studies of key clinical candidates, we will illuminate the strategic advantages and practical considerations of incorporating this scaffold into novel therapeutic agents.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design. These properties influence its synthetic handle, solubility, and potential for interaction with biological targets.

| Property | Value | Reference |

| IUPAC Name | 1-methylpiperidin-4-amine | [2] |

| CAS Number | 41838-46-4 | [2] |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Predicted LogP | -0.1 | [2] |

| Predicted pKa | Not explicitly available, but the presence of two basic nitrogen atoms suggests it will readily form salts. |

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its derivatives is well-established, with reductive amination being a common and efficient method. The following protocols outline key synthetic approaches.

Protocol 1: Synthesis of this compound via Reductive Amination of a Boc-Protected Piperidone

This three-step synthesis offers a controlled and scalable route starting from the commercially available N-Boc-4-piperidone.[4]

Step 1: Reductive Amination

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add methylamine (1.2 eq).

-

If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve the crude product from Step 1 in a suitable solvent like dioxane or methanol.

-

Add an excess of a strong acid, such as 4M HCl in dioxane or concentrated HCl, and stir at room temperature.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of N-methyl-1-(piperidin-4-yl)methanamine.

-

To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry and concentrate the organic extracts.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

-

To a solution of the deprotected amine from Step 2 in a suitable solvent, add formaldehyde and formic acid.

-

Heat the reaction mixture and monitor its progress.

-

Upon completion, work up the reaction to isolate the final product, this compound.

Caption: Synthetic workflow for this compound.

The Role of this compound in Medicinal Chemistry: A Privileged Scaffold for CNS Drug Discovery

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, particularly for ligands targeting the central nervous system.[5] Its inherent drug-like properties, including a basic nitrogen atom that enhances aqueous solubility and the ability to participate in crucial hydrogen bonding interactions, make it an attractive starting point for developing novel therapeutics.[5]

Case Study: Pimavanserin (ACP-103) - A 5-HT2A Inverse Agonist

A prominent example showcasing the utility of the this compound core is pimavanserin (marketed as Nuplazid), an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis.[6] Pimavanserin is a selective inverse agonist of the serotonin 5-HT2A receptor.[6][7]

Mechanism of Action:

The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR).[5] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[5] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[5] Pimavanserin, as an inverse agonist, suppresses the constitutive (basal) activity of the 5-HT2A receptor.[5]

The N-methylpiperidine moiety in pimavanserin is a key feature of this class of compounds.[5] It plays a crucial role in the molecule's interaction with the 5-HT2A receptor, contributing to its high affinity and selectivity. Unlike many other antipsychotics, pimavanserin has no significant affinity for dopamine receptors, which is believed to contribute to its favorable side-effect profile, particularly the lack of motor function worsening in Parkinson's disease patients.[6]

Caption: Pimavanserin's mechanism of action at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) Considerations

SAR studies on derivatives of this compound have revealed key insights for optimizing their pharmacological profiles. For the class of 5-HT2A inverse agonists to which pimavanserin belongs, the specific substitution patterns on the aromatic rings and the nature of the linker connecting them to the this compound core are crucial for high affinity and inverse agonist activity.[5] The N-methyl group on the piperidine ring is often important for maintaining potency and selectivity.

This compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain biological activity, is a widely used strategy in drug design.[8] The this compound scaffold can be considered a bioisosteric replacement for other cyclic amines, such as piperazine. This substitution can modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability.[9][10] For instance, replacing a piperazine ring with an aminopiperidine can improve metabolic stability.[9][10]

Pharmacokinetic and Metabolic Considerations

The pharmacokinetic properties of drugs containing the this compound moiety are influenced by the overall molecular structure.[11] The basic nitrogen atoms of the piperidine ring contribute to aqueous solubility, which can be advantageous for oral absorption.[5] However, these basic centers can also be sites of metabolism.

Drugs containing a 4-aminopiperidine moiety are often metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation.[12] The metabolic stability of the piperidine scaffold is dependent on the substitution pattern around the nitrogen atom.[13] Strategic modifications to the scaffold can be employed to enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.[13] For example, the introduction of steric hindrance near the nitrogen atom can reduce the rate of metabolic degradation.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and proven success in CNS-active drugs like pimavanserin underscore its importance in modern drug discovery. A thorough understanding of its synthesis, SAR, and metabolic profile is crucial for medicinal chemists aiming to leverage this privileged scaffold in the design of novel and effective therapeutic agents. The continued exploration of derivatives based on this core promises to yield new drug candidates with improved efficacy and safety profiles for a range of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pimavanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genomind.com [genomind.com]

- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of N-methylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide

Abstract

The N-methylpiperidin-4-amine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and favorable physicochemical properties for the development of novel therapeutics. This in-depth technical guide explores the multifaceted applications of this privileged structural motif in drug discovery, with a particular focus on its role in the design of agents targeting the central nervous system (CNS), G-protein coupled receptors (GPCRs), and protein kinases. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key biological evaluation methodologies that underscore the significance of this compound and its derivatives in the pharmaceutical landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their therapeutic programs.

Introduction: The this compound Scaffold - A Privileged Structure

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a diverse array of biological targets.[2] Within the extensive family of piperidine-containing compounds, this compound stands out as a particularly versatile and valuable building block.[3]

The structure of this compound, featuring a tertiary amine within the piperidine ring and a primary amine at the 4-position, provides multiple points for synthetic elaboration. This allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles, including blood-brain barrier penetration for CNS-targeted agents.[4] The basic nitrogen atoms can engage in crucial hydrogen bonding and ionic interactions with biological targets, contributing to high binding affinity and selectivity.[3]

This guide will provide a comprehensive overview of the strategic application of the this compound scaffold, highlighting its role in the development of potent and selective modulators of key therapeutic targets.

Synthetic Strategies: Accessing this compound Derivatives

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. Reductive amination is a cornerstone technique for the preparation of these compounds, offering a robust and versatile approach.[5]

General Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidine derivatives involves the reductive amination of a suitable piperidone precursor. This process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of a Generic N-substituted this compound Derivative

Materials:

-

N-methyl-4-piperidone

-

Primary or secondary amine of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-methyl-4-piperidone (1.0 equivalent) in an appropriate solvent (e.g., DCE or MeOH) in a round-bottom flask, add the desired amine (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Reduction: Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture. Monitor for any effervescence.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.[5]

Caption: Reductive amination workflow for synthesizing this compound derivatives.

Applications in CNS Drug Discovery

The physicochemical properties of the this compound scaffold make it particularly well-suited for the development of drugs targeting the central nervous system.[3] Its ability to be readily modified allows for the optimization of properties like lipophilicity and polarity, which are crucial for crossing the blood-brain barrier.[4]

Serotonin 5-HT₂ₐ Receptor Inverse Agonists

Derivatives of this compound have been extensively investigated as potent inverse agonists of the serotonin 5-HT₂ₐ receptor.[3] This receptor is a key target for the treatment of psychosis and other neuropsychiatric disorders. A notable example is ACP-103 (Pimavanserin), which incorporates the N-methylpiperidine moiety and has shown efficacy as an antipsychotic agent.[3]

| Compound ID | Target | Activity (Ki, nM) | Therapeutic Area |

| ACP-103 (Pimavanserin) | 5-HT₂ₐ Receptor | 0.087 | Antipsychotic |

Table 1: Example of an this compound derivative targeting the 5-HT₂ₐ receptor.

Experimental Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂ₐ receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).

-

Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound dilutions.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from the expressing cell line according to standard protocols. Determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]ketanserin (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: Mianserin (10 µM), [³H]ketanserin, and cell membrane preparation.

-

Competition Binding: Serial dilutions of the test compound, [³H]ketanserin, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Caption: 5-HT₂ₐ receptor signaling pathway.

GPCR Modulation Beyond the CNS

The utility of the this compound scaffold extends beyond CNS targets to a wide range of GPCRs involved in various physiological and pathological processes.

CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in immune cell trafficking, inflammation, and cancer metastasis. Derivatives of this compound have been explored as potent CXCR4 antagonists.

Experimental Protocol: CXCR4 Functional Assay (Calcium Flux)

Objective: To determine the functional antagonistic activity of a test compound on the CXCR4 receptor.

Materials:

-

A cell line stably expressing the human CXCR4 receptor (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

CXCL12 (SDF-1α) as the agonist.

-

Test compound dilutions.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CXCR4-expressing cells into the microplates and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Reading: Place the assay plate into the fluorescence plate reader. The instrument will record a baseline fluorescence, then automatically add a known concentration of CXCL12 (typically the EC₈₀ concentration) to all wells.

-

Data Acquisition: Continue to record the fluorescence intensity in real-time to measure the change in intracellular calcium concentration.

-

Data Analysis: The antagonistic activity is determined by the ability of the test compound to inhibit the CXCL12-induced calcium flux. Calculate the IC₅₀ value from the dose-response curve.[8][9]

Kinase Inhibition: A Growing Area of Application

The this compound scaffold has also found application in the design of potent and selective kinase inhibitors, a critical class of therapeutics, particularly in oncology.

| Compound Class | Target Kinase(s) | Activity (IC₅₀, nM) | Reference |

| Anilinoquinazolines | c-Src, Abl | <10 | [10] |

Table 2: Example of an N-methylpiperidine-containing kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound against a target kinase.

Materials:

-

Recombinant kinase of interest.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test compound dilutions.

-

384-well white plates.

-

Luminometer.

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and serial dilutions of the test compound. Include a no-inhibitor control and a no-kinase control.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.[11][12]

Caption: General mechanism of kinase inhibition.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in modulating a wide range of biological targets, including CNS receptors, GPCRs, and kinases, solidify its status as a privileged structure in medicinal chemistry. The detailed protocols and examples provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this scaffold in the pursuit of novel and improved therapeutics. As our understanding of disease biology continues to evolve, the adaptability of the this compound core ensures its continued relevance and application in the development of the next generation of medicines.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 12. promega.com [promega.com]

An In-depth Technical Guide: N-methylpiperidin-4-amine as a Versatile Building Block in Organic Synthesis

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents due to its favorable physicochemical properties, including aqueous solubility and the ability to engage in key binding interactions with biological targets.[1] Within this class of heterocycles, N-methylpiperidin-4-amine stands out as a particularly valuable and versatile building block. Possessing both a tertiary amine within the piperidine ring and a reactive primary amine at the C4 position, it offers synthetic chemists two distinct points for molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, and core applications in the construction of complex molecules for pharmaceutical and drug discovery research.

Core Properties and Safety Data

A thorough understanding of a building block's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in any synthetic campaign.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 41838-46-4 | [2] |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | ~122 °C @ 760 mmHg (Predicted) | [4] |

| Density | 0.91 g/mL | [5] |

| Refractive Index | 1.47 | [5] |

GHS Safety Profile & Handling

This compound is a corrosive and flammable substance that requires careful handling in a controlled laboratory environment.[5] Adherence to safety protocols is mandatory.

| Hazard | GHS Pictogram | Hazard Statement | Precautionary Codes |

| Flammable Liquid | 🔥 | H226: Flammable liquid and vapour. | P210 |

| Skin Corrosion/Burns | corrosive | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353 |

| Serious Eye Damage | corrosive | H318: Causes serious eye damage. | P280, P305+P351+P338 |

Safe Handling and Storage:

-

Handle only in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5] Use explosion-proof equipment and take measures against static discharge.[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of 1-methylpiperidin-4-one. This method is highly reliable and proceeds through an intermediate iminium ion, which is then reduced in situ.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis from 1-methylpiperidin-4-one using ammonia and a mild reducing agent.

Causality: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a milder reductant than sodium borohydride (NaBH₄) and exhibits excellent chemoselectivity, preferentially reducing the iminium ion intermediate over the starting ketone.[7] This selectivity minimizes the formation of the corresponding alcohol byproduct (1-methylpiperidin-4-ol), leading to higher yields and cleaner reaction profiles.

Materials:

-

1-methylpiperidin-4-one

-

Ammonia (7N solution in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add 1-methylpiperidin-4-one (1.0 eq) and anhydrous dichloromethane.

-

Imine Formation: Add the 7N solution of ammonia in methanol (2.0-3.0 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify via vacuum distillation to obtain this compound as a clear liquid.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Core Synthetic Applications

The primary amine of this compound is a versatile nucleophile, readily participating in a variety of essential bond-forming reactions.

N-Acylation for Amide Bond Formation